molecular formula C16H11BrO3 B13680839 2-(3-Bromo-4-methoxyphenyl)-1H-indene-1,3(2H)-dione

2-(3-Bromo-4-methoxyphenyl)-1H-indene-1,3(2H)-dione

Cat. No.: B13680839
M. Wt: 331.16 g/mol
InChI Key: HQJOZUPGLTXBAD-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methoxyphenyl)-1H-indene-1,3(2H)-dione is an organic compound that features a brominated methoxyphenyl group attached to an indene-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methoxyphenyl)-1H-indene-1,3(2H)-dione typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of a brominated methoxyphenyl boronic acid with an indene-dione derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methoxyphenyl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(3-Bromo-4-methoxyphenyl)-1H-indene-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-4-methoxyphenyl)-1H-indene-1,3(2H)-dione is unique due to its indene-dione core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C16H11BrO3

Molecular Weight

331.16 g/mol

IUPAC Name

2-(3-bromo-4-methoxyphenyl)indene-1,3-dione

InChI

InChI=1S/C16H11BrO3/c1-20-13-7-6-9(8-12(13)17)14-15(18)10-4-2-3-5-11(10)16(14)19/h2-8,14H,1H3

InChI Key

HQJOZUPGLTXBAD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O)Br

Origin of Product

United States

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